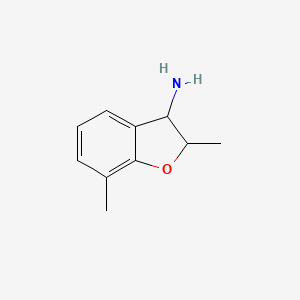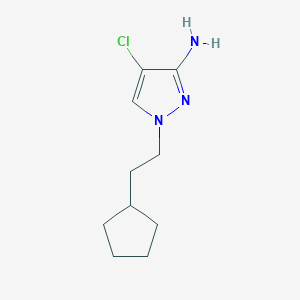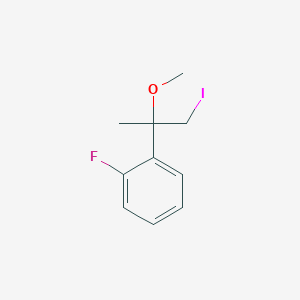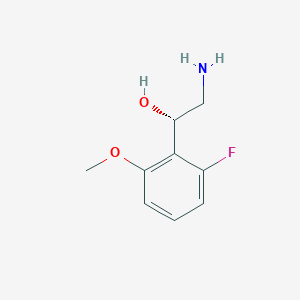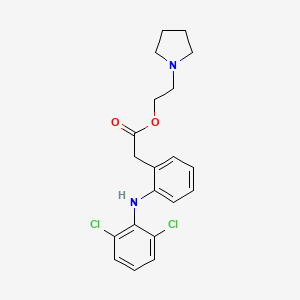
2-(Pyrrolidin-1-yl)ethan-1-ol 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-yl)ethan-1-ol 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate is a chemical compound with the molecular formula C20H22Cl2N2O2 It is known for its complex structure, which includes a pyrrolidine ring, an ethan-1-ol group, and a dichlorophenyl amino phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)ethan-1-ol 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate typically involves multiple steps. One common method includes the reaction of pyrrolidine with ethylene oxide to form 2-(pyrrolidin-1-yl)ethan-1-ol. This intermediate is then reacted with 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)ethan-1-ol 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 2-(pyrrolidin-1-yl)ethanal or 2-(pyrrolidin-1-yl)ethanoic acid .
Scientific Research Applications
2-(Pyrrolidin-1-yl)ethan-1-ol 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)ethan-1-ol 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate involves its interaction with specific molecular targets. The dichlorophenyl amino group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)ethan-1-ol: A simpler compound with similar structural features but lacking the dichlorophenyl amino phenyl acetate moiety.
2-(2-((2,6-Dichlorophenyl)amino)phenyl)acetic acid: Contains the dichlorophenyl amino phenyl acetate moiety but lacks the pyrrolidine ring.
Uniqueness
2-(Pyrrolidin-1-yl)ethan-1-ol 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22Cl2N2O2 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C20H22Cl2N2O2/c21-16-7-5-8-17(22)20(16)23-18-9-2-1-6-15(18)14-19(25)26-13-12-24-10-3-4-11-24/h1-2,5-9,23H,3-4,10-14H2 |
InChI Key |
AYJUAKMKUMPAJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine](/img/structure/B13061886.png)
![4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13061892.png)
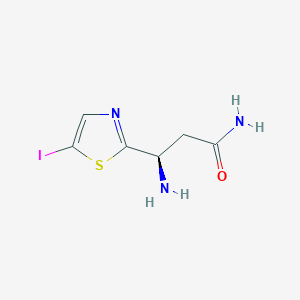
![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine](/img/structure/B13061916.png)
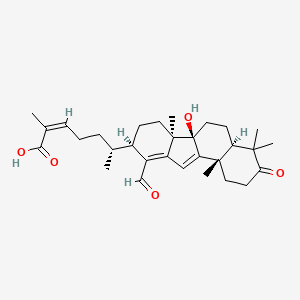


![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13061940.png)
